

# Spectroscopic Profile of Uncargenin C: A Technical Guide

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## Compound of Interest

Compound Name: *Uncargenin C*

Cat. No.: *B1180840*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Uncargenin C**, a pentacyclic triterpenoid identified as 3 $\beta$ ,6 $\beta$ ,23-trihydroxyolean-12-en-28-oic acid. The information presented herein is essential for the identification, characterization, and further development of this natural product.

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry is critical for determining the elemental composition of a molecule. The data for **Uncargenin C** is consistent with the molecular formula C<sub>30</sub>H<sub>48</sub>O<sub>5</sub>.

Table 1: Mass Spectrometry Data for **Uncargenin C**

Parameter	Value
Molecular Formula	C <sub>30</sub> H <sub>48</sub> O <sub>5</sub>
Exact Mass	488.3502 g/mol
Molecular Weight	488.7 g/mol

## Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. The  $^{13}\text{C}$  and  $^1\text{H}$  NMR data are fundamental for the structural elucidation of **Uncargenin C**. While the complete, officially published dataset for **Uncargenin C** is not readily available in all public domains, data for its core structure, oleanolic acid substituted with hydroxyl groups at positions 6 and 23, has been reported. The following tables are compiled based on available spectroscopic information for this structure.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Uncargenin C** ( $3\beta,6\beta,23$ -trihydroxyolean-12-en-28-oic acid)

Carbon No.	Chemical Shift ( $\delta$ c) in ppm
1	38.8
2	27.3
3	79.1
4	39.0
5	55.6
6	68.4
7	42.1
8	39.9
9	47.7
10	37.1
11	23.7
12	122.6
13	144.1
14	41.9
15	28.2
16	23.5
17	46.6
18	41.5
19	46.1
20	30.8
21	34.1
22	32.6
23	65.0

24	13.0
25	16.8
26	17.3
27	26.1
28	180.5
29	33.1
30	23.6

Note: Chemical shifts are referenced to TMS and may vary slightly depending on the solvent and experimental conditions.

Table 3:  $^1\text{H}$  NMR Spectroscopic Data for **Uncargenin C** ( $3\beta,6\beta,23$ -trihydroxyolean-12-en-28-oic acid)

Detailed  $^1\text{H}$  NMR data with specific chemical shifts and coupling constants for **Uncargenin C** is not fully available in the public domain at this time. Researchers should refer to the primary literature on its isolation for complete assignment.

## Experimental Protocols

The spectroscopic data presented here are typically acquired using standard, well-established methodologies in natural product chemistry.

### Mass Spectrometry

High-resolution mass spectra are generally acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

- **Sample Preparation:** The purified compound is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (typically 1-10  $\mu\text{g/mL}$ ).
- **Instrumentation:** A high-resolution mass spectrometer (e.g., LCTOF MS, Q-TOF MS, or LTQ-Orbitrap) is used.

- **Ionization Mode:** ESI can be performed in either positive or negative ion mode, depending on the analyte's properties. For a carboxylic acid-containing compound like **Uncargenin C**, negative ion mode is often informative.
- **Data Acquisition:** Data is acquired over a relevant mass range (e.g.,  $m/z$  100-1000) to detect the molecular ion and any characteristic fragments.

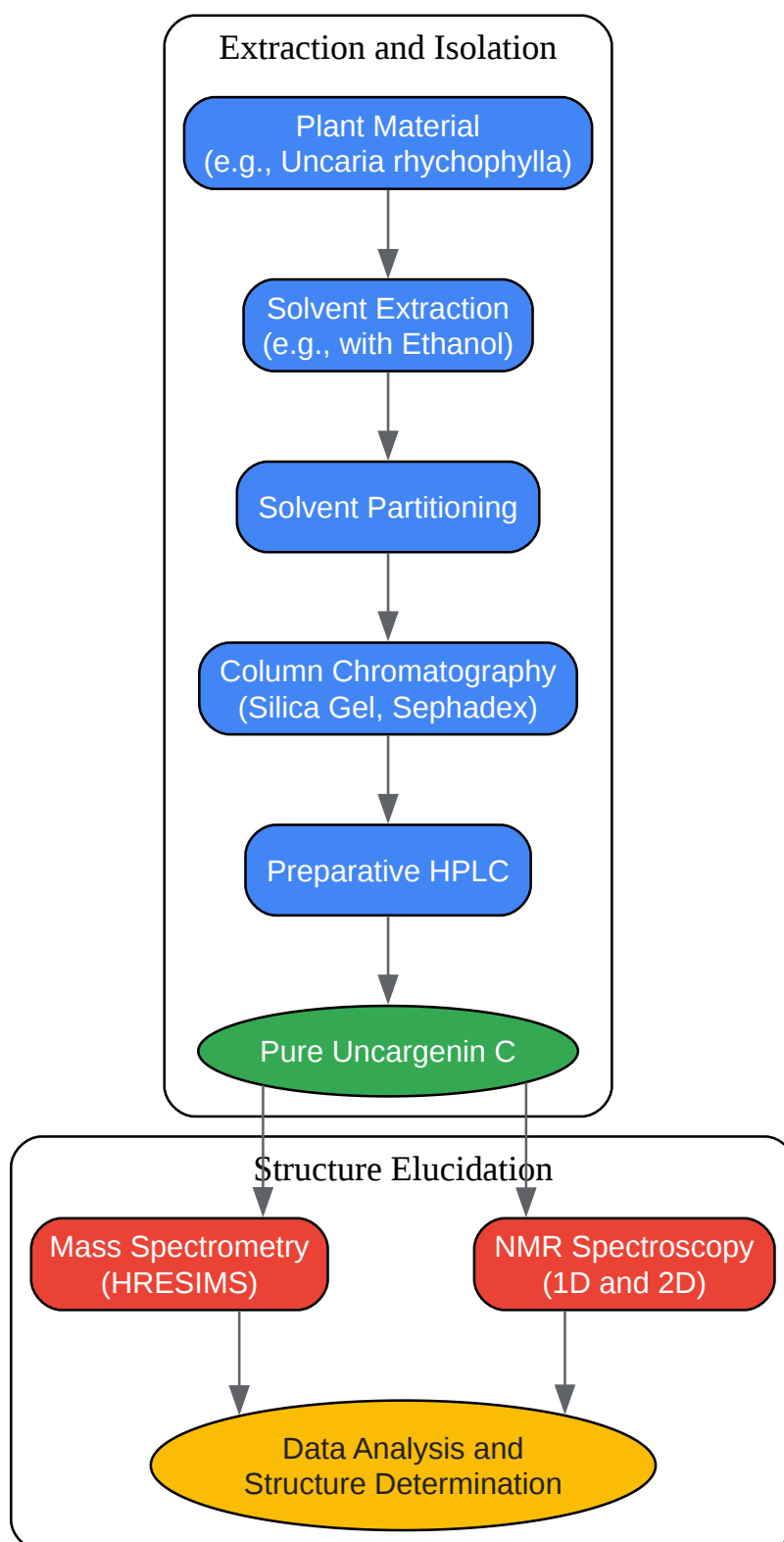
## Nuclear Magnetic Resonance (NMR) Spectroscopy

1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer.

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{CD}_3\text{OD}$ , or  $\text{DMSO}-d_6$ ) in a standard 5 mm NMR tube.
- **Instrumentation:** A Bruker Avance (or equivalent) spectrometer operating at a proton frequency of 400 MHz or higher is typically used.
- **$^1\text{H}$  NMR:** Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- **$^{13}\text{C}$  NMR:** Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- **2D NMR:** Experiments such as COSY, HSQC, and HMBC are crucial for assigning the proton and carbon signals and establishing the connectivity within the molecule.

## Visualization of Experimental Workflow

The general workflow for the isolation and structural elucidation of **Uncargenin C** from a natural source is depicted below.



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Caption: General workflow for the isolation and structural elucidation of **Uncargenin C**.

- To cite this document: BenchChem. [Spectroscopic Profile of Uncargenin C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1180840#spectroscopic-data-of-uncargenin-c-nmr-ms]

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